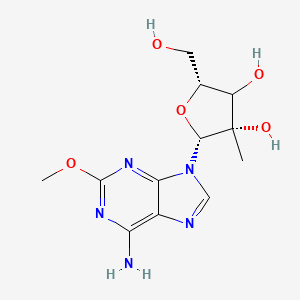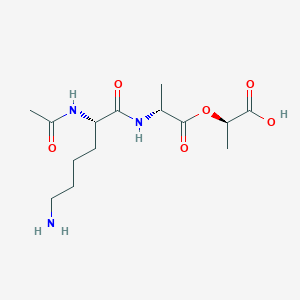
Topoisomerase II inhibitor 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase II inhibitor 6 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the DNA. Inhibitors of topoisomerase II are of significant interest in cancer therapy due to their ability to disrupt these processes, leading to cell death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 6 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Common synthetic routes include:
Formation of the core scaffold: This often involves cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Large reactors are used to carry out the reactions under controlled conditions.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
Topoisomerase II inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or aryl groups.
科学的研究の応用
Topoisomerase II inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the role of topoisomerase II in DNA replication and repair.
Biology: Employed in research to understand the mechanisms of cell division and the effects of DNA damage on cellular processes.
Medicine: Investigated as a potential anticancer agent due to its ability to induce DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
作用機序
Topoisomerase II inhibitor 6 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the enzyme-DNA complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell death pathways, making this compound effective in inhibiting cancer cell proliferation. The molecular targets and pathways involved include:
Topoisomerase II enzyme: The primary target of the inhibitor.
DNA damage response pathways: Activation of pathways that detect and respond to DNA damage, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Topoisomerase II inhibitor 6 is unique compared to other similar compounds due to its specific binding affinity and mechanism of action. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor with a different chemical structure and mechanism of action.
Doxorubicin: Another topoisomerase II inhibitor that also intercalates into DNA, causing additional DNA damage.
Mitoxantrone: A topoisomerase II inhibitor with a distinct structure and mode of action, used in the treatment of various cancers.
特性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
7-[2-(dimethylamino)ethylamino]indolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C19H18N4O2/c1-22(2)11-10-20-14-8-5-9-15-16(14)17(24)18-21-13-7-4-3-6-12(13)19(25)23(15)18/h3-9,20H,10-11H2,1-2H3 |
InChIキー |
HOWBMJAMTGIXDS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C2C(=CC=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)





![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)


